2-(1-Bromopropyl)thiazole
Description
2-(1-Bromopropyl)thiazole is a brominated alkyl-thiazole derivative characterized by a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted with a 1-bromopropyl chain at the 2-position. Bromine’s electronegativity and leaving-group propensity may enhance its utility in cross-coupling reactions or as an intermediate in pharmaceutical or agrochemical synthesis.
Properties
Molecular Formula |
C6H8BrNS |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
2-(1-bromopropyl)-1,3-thiazole |
InChI |
InChI=1S/C6H8BrNS/c1-2-5(7)6-8-3-4-9-6/h3-5H,2H2,1H3 |
InChI Key |
NHUINZLGNJBFFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CS1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Alkyl Substituents
2-(2-Methylpropyl)thiazole
- Structure : Features a branched 2-methylpropyl (isobutyl) group instead of 1-bromopropyl.
- Properties : Detected in tomato fruit volatiles at concentrations exceeding odor thresholds, indicating a role in flavor biology .
- Key Difference : The absence of bromine reduces electrophilicity, making it less reactive in substitution reactions compared to 2-(1-Bromopropyl)thiazole.
6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole
- Structure : Contains a fused imidazo-thiazole core with a 3-bromopropyl chain at the 6-position .
- Key Difference: The fused architecture distinguishes it from monocyclic thiazoles, likely altering solubility and metabolic stability.
Functional Group Variations: Aromatic and Hybrid Derivatives
4-(4-Fluorophenyl)-thiazole Derivatives
- Structure : Substituted with fluorophenyl and triazole groups (e.g., compounds 4 and 5 in ) .
- Properties : Planar molecular conformations and fluorinated aryl groups enhance lipophilicity and bioavailability.
- Key Difference : Aromatic substituents enable π-π interactions in drug-receptor binding, unlike the alkyl-bromo chain in this compound.
Thiazolyl Hydrazone Derivatives
- Structure : Include hydrazone-linked furan or nitrophenyl groups () .
- Properties : Demonstrated antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer activity (IC50 = 125 µg/mL against MCF-7 cells).
Tabulated Comparison of Key Compounds
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